Cas no 1355338-29-2 ((2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid)

(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid is a chiral carboxylic acid derivative featuring a sterically hindered tert-butoxycarbonyl (Boc)-protected amine group. Its key structural advantages include the Boc group, which enhances stability under basic conditions and facilitates selective deprotection in synthetic applications. The quaternary carbon center adjacent to the carboxyl group imparts rigidity, potentially improving stereochemical control in peptide coupling or asymmetric synthesis. The compound's lipophilic character, conferred by the branched alkyl substituents, may enhance solubility in organic media. This combination of features makes it a valuable intermediate for pharmaceutical research, particularly in the development of peptidomimetics or constrained analogs where controlled reactivity and stereointegrity are critical.
(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid structure
1355338-29-2 structure
Product Name:(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
CAS No:1355338-29-2
MF:C13H25NO4
MW:259.341904401779
MDL:MFCD21333123
CID:4696518
Update Time:2025-06-08

(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{[(tert-Butoxycarbonyl)amino]-methyl}-4,4-dimethylpentanoic acid
    • (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
    • MDL: MFCD21333123
    • Inchi: 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
    • InChI Key: GNXVWBCBVJMWHV-VIFPVBQESA-N
    • SMILES: O(C(NC[C@@H](C(=O)O)CC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 299
  • Topological Polar Surface Area: 75.6

(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB540475-1 g
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
1g
€537.50 2023-07-11
abcr
AB540475-250mg
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
250mg
€282.70 2025-02-18
abcr
AB540475-500mg
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
500mg
€391.90 2025-02-18
abcr
AB540475-1g
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
1g
€537.60 2025-02-18
abcr
AB540475-250 mg
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
250MG
€280.00 2023-07-11
abcr
AB540475-500 mg
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; .
1355338-29-2
500MG
€390.30 2023-07-11

(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1355338-29-2)(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Order Number:A1123022
Stock Status:in Stock
Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:31
Price ($):168.0/232.0/319.0
Email:sales@amadischem.com

Additional information on (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid

Introduction to (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic Acid (CAS No. 1355338-29-2)

The compound (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid, identified by its CAS number 1355338-29-2, is a sophisticated organic molecule with significant applications in the field of pharmaceutical research and development. This compound belongs to the class of β-amino acids, which are crucial intermediates in the synthesis of various bioactive molecules. Its unique structural features, including the presence of multiple stereocenters and functional groups, make it a valuable building block for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications due to their enhanced specificity and efficacy. The stereochemical configuration of (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid plays a pivotal role in determining its biological activity. The (S)-configuration at the second carbon atom contributes to its unique interactions with biological targets, making it an attractive candidate for further exploration in drug discovery.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The presence of the oxycarbonylamino group and the 2-methylpropan-2-yl moiety introduces complexity to the synthetic route, necessitating advanced techniques such as asymmetric catalysis and protecting group strategies. These synthetic challenges highlight the expertise required to handle such molecules effectively.

Recent studies have demonstrated the potential of β-amino acids as precursors for the development of new antibiotics and anti-inflammatory drugs. The structural motif of (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid aligns well with this trend, as it can be modified to produce derivatives with improved pharmacological properties. For instance, modifications at the carboxylic acid end can lead to peptidomimetics that mimic natural bioactive peptides while avoiding their drawbacks such as rapid degradation.

The pharmaceutical industry has been increasingly leveraging computational methods to accelerate the discovery and optimization of novel compounds. Molecular modeling studies on (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid have provided insights into its binding interactions with potential target proteins. These insights are crucial for designing analogs with enhanced binding affinity and selectivity. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and validate lead compounds efficiently.

Beyond its pharmaceutical applications, this compound also holds promise in materials science and biotechnology. Its ability to undergo controlled polymerization or cross-linking makes it a candidate for developing novel biomaterials with tailored properties. For example, it could be used to create biodegradable polymers or hydrogels that find applications in tissue engineering and drug delivery systems.

The regulatory landscape for new chemical entities like (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid is stringent but well-defined. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo rigorous safety and efficacy testing before commercialization. This ensures that only compounds meeting high standards are introduced into the market, safeguarding patient health and welfare.

In conclusion, the compound (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing complex medical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1355338-29-2)(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
A1123022
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):168.0/232.0/319.0
Email